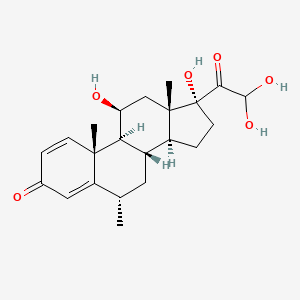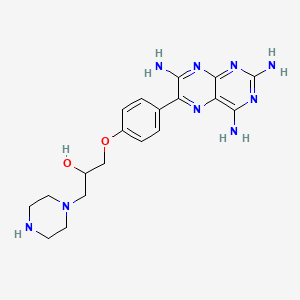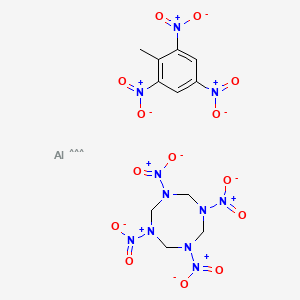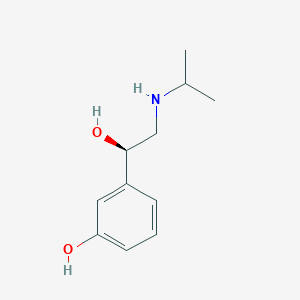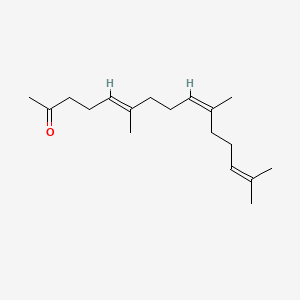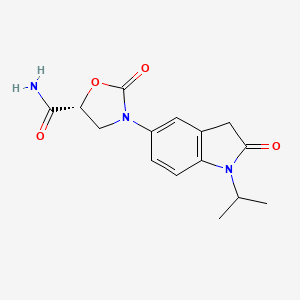
2-Hexenyl isovalerate (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenyl isovalerate (2Z)-, also known as (2Z)-2-hexenyl 3-methylbutanoate, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of isovaleric acid with 2-hexen-1-ol. This compound is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexenyl isovalerate (2Z)- is typically synthesized through an esterification reaction. The reaction involves the condensation of isovaleric acid with 2-hexen-1-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of 2-Hexenyl isovalerate (2Z)- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexenyl isovalerate (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid and 2-hexenal.
Reduction: 2-hexen-1-ol and isovaleric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexenyl isovalerate (2Z)- has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role as a pheromone or signaling molecule in certain organisms.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma .
Mécanisme D'action
The mechanism of action of 2-Hexenyl isovalerate (2Z)- involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-Hexenyl isovalerate: The trans isomer of 2-Hexenyl isovalerate.
Hexyl isovalerate: An ester formed from hexanol and isovaleric acid.
2-Hexenyl acetate: An ester formed from 2-hexen-1-ol and acetic acid .
Uniqueness
2-Hexenyl isovalerate (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its trans isomer and other related esters. This configuration influences its interaction with olfactory receptors and its overall aroma profile .
Propriétés
Numéro CAS |
54675-77-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[(Z)-hex-2-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- |
Clé InChI |
SAVRWHQEMHIAEB-SREVYHEPSA-N |
SMILES isomérique |
CCC/C=C\COC(=O)CC(C)C |
SMILES canonique |
CCCC=CCOC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


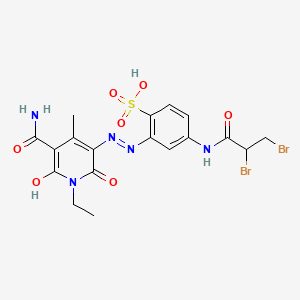
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
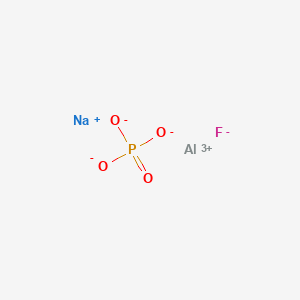
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
